Clevidipina

Descripción general

Descripción

Clevidipina es un bloqueador de los canales de calcio de tipo L dihidropiridínico que es altamente selectivo para el músculo liso vascular. Se utiliza principalmente para la reducción de la presión arterial cuando la terapia antihipertensiva oral no es factible o deseable . This compound se administra por vía intravenosa y es conocida por su inicio rápido y corta duración de acción .

Aplicaciones Científicas De Investigación

Clevidipina tiene varias aplicaciones de investigación científica, particularmente en los campos de la medicina y la farmacología. Se utiliza para controlar la hipertensión aguda en diversas situaciones clínicas, como cirugía cardíaca, accidente cerebrovascular y otras emergencias hipertensivas . La capacidad de this compound para controlar rápidamente la presión arterial la hace valiosa en la atención perioperatoria y en situaciones de cuidados intensivos . La investigación también ha explorado sus posibles beneficios en los cuidados intensivos neurológicos y sus efectos sobre la hipertrofia y la disfunción vascular .

Mecanismo De Acción

Clevidipina ejerce sus efectos inhibiendo la entrada de calcio extracelular a través de las membranas de las células del músculo liso vascular y miocárdico . Esta inhibición se logra deformando el canal de calcio, interfiriendo con los mecanismos de control de iones o afectando la liberación de calcio del retículo sarcoplásmico . La inhibición resultante de los procesos contráctiles conduce a la dilatación de las arterias coronarias y sistémicas, mejorando el suministro de oxígeno al tejido miocárdico .

Análisis Bioquímico

Biochemical Properties

Clevidipine acts by selectively relaxing the smooth muscle cells that line small arteries . This results in arterial dilation, widening of the artery opening, and without reducing central venous pressure or reducing cardiac output . The compound interacts with L-type calcium channels, inhibiting the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes .

Cellular Effects

Clevidipine has a significant impact on various types of cells and cellular processes. It influences cell function by acting on the smooth muscle cells that line small arteries . This action results in arterial dilation and a decrease in systemic vascular resistance , which ultimately leads to a reduction in blood pressure .

Molecular Mechanism

The mechanism of action of Clevidipine involves deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . This inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes .

Temporal Effects in Laboratory Settings

Clevidipine has an ultra-short half-life due to metabolism by nonspecific blood and tissue esterases . This allows for rapid control of blood pressure in various clinical situations . It is also noted for its rapid onset and offset of effect .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models were not found, Clevidipine has been shown to effectively control blood pressure in various clinical situations . The dosage is typically started at 1-2 mg/h and adjusted as needed .

Metabolic Pathways

Clevidipine is rapidly metabolized by hydrolysis primarily by esterases in the blood and extravascular tissues . The primary metabolite is the carboxylic acid (inactive) and formaldehyde .

Transport and Distribution

Clevidipine is highly protein-bound (>99.5%) and has a steady-state volume of distribution of 0.17 L/kg . It is rapidly metabolized, and its clearance is independent of body weight .

Subcellular Localization

While specific information on the subcellular localization of Clevidipine was not found, as a calcium channel blocker, it is likely to exert its effects at the cell membrane where calcium channels are located .

Métodos De Preparación

Clevidipina se sintetiza a través de una serie de reacciones químicas. Un método común involucra la reacción de Hantzsch, donde el 2,3-diclorobenzaldehído, el éster de acetoacetato de propionitrilo y el 3-amino-2-metil crotonato se mezclan y reaccionan en un proceso de una sola olla . El intermedio clave obtenido de esta reacción se hace reaccionar luego con el clorometil éster del ácido n-butírico para producir butirato de this compound . El producto crudo se purifica aún más mediante recristalización para lograr una alta pureza .

Análisis De Reacciones Químicas

Clevidipina experimenta varias reacciones químicas, incluyendo hidrólisis y oxidación. Se hidroliza rápidamente por las esterasas en la sangre y los tejidos extravasculares, dando lugar a la formación de metabolitos inactivos . La reacción de hidrólisis se ve favorecida por la presencia de enlaces éster en la molécula de this compound . Además, this compound puede sufrir reacciones de oxidación bajo ciertas condiciones, lo que lleva a la formación de productos de degradación .

Comparación Con Compuestos Similares

Clevidipina se compara a menudo con otros bloqueadores de los canales de calcio como nicardipina, nifedipina y amlodipina. A diferencia de estos compuestos, this compound se administra por vía intravenosa y tiene una vida media ultracorta debido a la rápida hidrólisis por las esterasas . Este perfil farmacocinético único permite un control preciso de la presión arterial en entornos agudos . Nicardipina y nifedipina, aunque también son eficaces en el control de la hipertensión, tienen duraciones de acción más largas y diferentes vías de administración . El inicio rápido y la corta duración de this compound la hacen especialmente adecuada para el control agudo de la presión arterial .

Propiedades

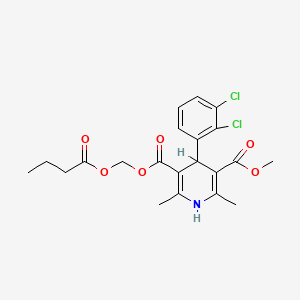

IUPAC Name |

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBZROQVTHLCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057661 | |

| Record name | Clevidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, clevidipine inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue. | |

| Record name | Clevidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

167221-71-8 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-[(1-oxobutoxy)methyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167221-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clevidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clevidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLEVIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O2GP3B7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.